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This technical support center provides guidance for researchers, scientists, and drug
development professionals on identifying, investigating, and resolving data discrepancies in
studies conducted under Good Laboratory Practice (GLP) regulations. Adherence to GLP
principles is critical for ensuring the quality, integrity, and reliability of non-clinical safety data.

Troubleshooting Guide

Q1: What are the most common causes of data discrepancies in a GLP study?

Data discrepancies in a GLP study can arise from various sources. The most common causes
include:

e Poor Documentation Practices: Incomplete, illegible, or non-contemporaneous data
recording is a frequent finding in regulatory inspections. All data generated during a study
must adhere to the ALCOA+ principles: Attributable, Legible, Contemporaneous, Original,
and Accurate, as well as Complete, Consistent, Enduring, and Available.[1]

o Lack of Adherence to Study Protocol: Deviations from the approved study protocol can lead
to inconsistent and unreliable data. It is crucial that all personnel involved in a study are
thoroughly familiar with the protocol.

e Improper Equipment Calibration and Maintenance: Uncalibrated or poorly maintained
equipment can produce inaccurate results.[2] A regular maintenance and calibration
schedule is essential.
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e Human Error: Mistakes in sample handling, data entry, or procedural execution can introduce
errors.[3][4]

« Ineffective Quality Assurance (QA) Oversight: An independent QA unit is responsible for
monitoring the study to ensure compliance with GLP regulations.[5] Lack of thorough QA
review can allow discrepancies to go undetected.

e Inadequate Training: Personnel must have the proper training and experience to perform
their assigned tasks.[3][6]

Q2: How should our laboratory investigate a data discrepancy once it has been identified?

A systematic investigation is crucial to identify the root cause of the discrepancy and implement
effective corrective and preventive actions (CAPA). The investigation process should be well-
documented and include the following steps:

o Immediate Correction (if possible): If the error is obvious and can be corrected (e.g., a simple
transcription error), the correction should be made according to established SOPs, with the
original entry still legible, and the reason for the change documented.

 Notification: The discrepancy should be immediately reported to the Study Director and the
Quality Assurance Unit (QAU).

 Investigation: A thorough investigation should be launched to determine the root cause of the
discrepancy. This may involve interviewing personnel, reviewing raw data and audit trails,
examining equipment logs, and re-analyzing samples if appropriate and scientifically
justified.[7]

o Corrective and Preventive Action (CAPA) Plan: Once the root cause is identified, a CAPA
plan should be developed to address the immediate issue and prevent its recurrence.

» Documentation: All steps of the investigation, from identification to resolution, must be
meticulously documented.

Q3: What are the best practices for documenting raw data to minimize discrepancies?

Robust documentation is a cornerstone of GLP.[6] Best practices include:
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o Contemporaneous Recording: Record data as it is generated.[8]
o Legibility and Indelibility: Use permanent ink and ensure handwriting is legible.

 Attributable Entries: Each entry should be dated and signed or initialed by the person making
the entry.[1]

e Accurate and Complete Records: All information relevant to the study should be recorded
accurately and completely.[1]

o Standard Operating Procedures (SOPs): Detailed SOPs for all routine procedures ensure
consistency in data recording.[5][6]

o Audit Trails for Electronic Systems: For electronic records, the system must have a secure,
computer-generated, time-stamped audit trail that independently records the date and time
of operator entries and actions that create, modify, or delete electronic records.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is the role of the Quality Assurance Unit (QAU) in preventing data discrepancies?

The QAU is an independent body responsible for monitoring the study to ensure that it is
conducted in accordance with the study protocol, SOPs, and GLP regulations.[5] The QAU
conducts regular inspections of the facilities, equipment, personnel, methods, practices,
records, and reports.[10] These audits help to identify potential issues that could lead to data
discrepancies before they impact the study's integrity.

Q2: How should our laboratory handle unexpected or anomalous results?

Unexpected results should not be ignored or discarded. They should be investigated to
determine if they are due to a technical error or represent a true biological response. The
investigation and its conclusions must be documented. Reanalysis of samples should only be
performed for a scientifically valid reason, which must be predefined in an SOP.[7]

Q3: What are the regulatory consequences of significant data discrepancies in a GLP study?

Significant data discrepancies can lead to serious regulatory consequences, including rejection
of the study data by regulatory agencies like the FDA.[11][12] This can result in delays in drug
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development and significant financial losses. In severe cases, it can lead to warning letters,
disqualification of the testing facility, and even legal action.

Quantitative Data Summary

The following table provides an example of how to summarize data from an investigation into a
discrepancy in an ELISA assay.

. . Investigation
Sample ID Initial O.D. Re-assay O.D. % Difference -
otes

Within
CTRL-01 0.152 0.155 1.9% acceptable
variability.

Within
TRT-A-01 0.876 0.881 0.6% acceptable
variability.

Initial result likely
due to pipetting
error. Re-assay

TRT-A-02 0.901 0.654 -31.6% ]
result consistent
with other

replicates.

Within
TRT-B-01 0.432 0.428 -0.9% acceptable
variability.

Experimental Protocol: Enzyme-Linked
Immunosorbent Assay (ELISA)

This protocol outlines the key steps for a standard indirect ELISA.
1.0 Purpose To quantify the concentration of a specific analyte in biological samples.

2.0 Materials
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96-well microplate

Coating antigen

Blocking buffer

Wash buffer

Primary antibody

Enzyme-conjugated secondary antibody
Substrate solution

Stop solution

Plate reader

3.0 Procedure

Coating: Dilute the coating antigen to the desired concentration in a coating buffer. Add 100
pL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C.

Washing: Wash the plate three times with 200 pL of wash buffer per well.

Blocking: Add 200 pL of blocking buffer to each well to block any non-specific binding sites.
Incubate for 1-2 hours at room temperature.

Washing: Repeat the wash step as in 3.2.

Sample/Standard Incubation: Add 100 pL of standards and samples to the appropriate wells.
Incubate for 2 hours at room temperature.

Washing: Repeat the wash step as in 3.2.

Primary Antibody Incubation: Add 100 pL of diluted primary antibody to each well. Incubate
for 1-2 hours at room temperature.

Washing: Repeat the wash step as in 3.2.
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e Secondary Antibody Incubation: Add 100 pL of enzyme-conjugated secondary antibody to
each well. Incubate for 1 hour at room temperature.

e Washing: Repeat the wash step as in 3.2.

e Substrate Addition: Add 100 pL of substrate solution to each well. Incubate in the dark for 15-
30 minutes.

e Stopping Reaction: Add 50 uL of stop solution to each well.
o Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
4.0 Data Analysis

e Generate a standard curve by plotting the absorbance of the standards against their known
concentrations.

o Determine the concentration of the analyte in the samples by interpolating their absorbance
values from the standard curve.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1221625?utm_src=pdf-custom-synthesis
https://www.pharmtech.com/view/implementing-data-integrity-compliance-in-a-glp-test-facility
https://www.idbs.com/2023/01/key-painless-data-integrity-bioa-labs/
https://www.hilarispublisher.com/open-access/glps-human-error-and-deviations-when-are-quality-and-integritycompromised-2167-7689-1000205.pdf
https://m.youtube.com/watch?v=ax0sixQMC_M
https://www.youtube.com/watch?v=xbUN6-UD9MM
https://usdm.com/resources/blogs/good-laboratory-practices-glp-ensuring-quality-and-reliability-in-scientific-research
https://pmc.ncbi.nlm.nih.gov/articles/PMC4389737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4389737/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4389737/
https://m.youtube.com/watch?v=dm3JBf5dCiM
https://www.gmp-compliance.org/gmp-news/glp-new-data-integrity-guideline
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.thermofisher.com/blog/connectedlab/navigating-data-integrity-in-bioanalytical-labs/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.benchchem.com/product/b1221625#troubleshooting-data-discrepancies-in-a-glp-compliant-study
https://www.benchchem.com/product/b1221625#troubleshooting-data-discrepancies-in-a-glp-compliant-study
https://www.benchchem.com/product/b1221625#troubleshooting-data-discrepancies-in-a-glp-compliant-study
https://www.benchchem.com/product/b1221625#troubleshooting-data-discrepancies-in-a-glp-compliant-study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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